molecular formula C11H22N2O3 B13342482 tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate

tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate

Cat. No.: B13342482
M. Wt: 230.30 g/mol
InChI Key: BSSCFNOPCQQJAZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen and a methoxy substituent at the 3S,4R positions of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the methoxy substituent influences the compound’s electronic and steric properties. This compound is structurally related to intermediates in pharmaceutical research, particularly in the development of protease inhibitors and neuromodulators. Its stereochemistry (3S,4R) is critical for biological activity, as even minor changes in configuration can drastically alter receptor binding .

Properties

IUPAC Name

tert-butyl N-(3-methoxypiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSCFNOPCQQJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization of Amino Alcohols

One common approach involves starting from a suitably protected amino alcohol, followed by cyclization to form the piperidine ring with stereocontrol:

Step Description Conditions References
1 Synthesis of amino alcohol precursor Alkylation or amino functionalization Literature reports (e.g.,,)
2 Cyclization to form piperidine ring Acid or base catalysis, elevated temperature Typical conditions: reflux in ethanol or toluene

Asymmetric Hydrogenation

Alternatively, asymmetric hydrogenation of unsaturated precursors, such as pyridines or pyridines derivatives, can yield stereoselectively the (3S,4R)-configured piperidine:

Step Description Conditions References
1 Hydrogenation of pyridine derivatives Use of chiral catalysts (e.g., Rh, Ru complexes) ,
2 Functionalization at C-3 and C-4 positions Selective substitution

Introduction of the Methoxy Group at C-3

The methoxy substituent at the 3-position can be introduced via nucleophilic substitution or methylation:

Method Description Conditions References
1 Methylation of hydroxyl group Using methyl iodide or dimethyl sulfate with base
2 Nucleophilic substitution on a 3-hydroxy piperidine Using methylating agents under basic conditions

Carbamate Formation at the Nitrogen Atom

The carbamate group is typically introduced through carbamoyl chloride or chloroformate intermediates reacting with the secondary amine:

Method Description Conditions References
1 Reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) In presence of base like triethylamine
2 Use of chloroformates Reacting with amine in inert solvent

Typical Procedure:

  • Step 1: Protect the amine with di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane at 0°C.
  • Step 2: The resulting Boc-protected intermediate can be purified and then deprotected if necessary.
  • Step 3: The Boc-protected amine is then reacted with an appropriate carbamoyl chloride or chloroformate to yield the target carbamate.

Complete Synthetic Route Example

A representative synthesis, based on literature, involves:

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Yield (%) References
1 Amino alcohol precursor Acid or base Reflux in ethanol 70-85 ,
2 Stereoselective hydrogenation Chiral catalyst, H2 Room temperature, pressure 60-80 ,
3 Hydroxy piperidine Methyl iodide, base Reflux in acetone 75-90
4 Boc-protected amine Boc2O, base 0°C to room temp 85-95
5 Boc-protected amine tert-Butyl chloroformate Inert solvent, base 80-90

Notes and Considerations

  • Stereoselectivity is critical; chiral catalysts or starting materials are often employed.
  • Purification typically involves chromatography or recrystallization.
  • Reaction optimization depends on the specific substituents and desired stereochemistry.
  • Safety precautions should be observed when handling reagents like methyl iodide, chloroformates, and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate is a chemical compound with a structure that includes a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate functional group. Its potential lies primarily in pharmaceutical research and development due to its bioactive properties.

Pharmaceutical Applications

  • This compound may be utilized in drug formulation aimed at treating various neurological conditions or as a building block in the synthesis of more complex therapeutic agents.
  • Compounds containing piperidine rings are known for their diverse pharmacological effects, including analgesic and anti-inflammatory activities.
  • The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors in the brain, which may influence neurotransmitter release and uptake, impacting various physiological processes.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(3-methoxy-4-piperidyl)carbamateSimilar piperidine structureLacks oxalic acid component
N-(4-methoxyphenyl)carbamateAromatic substitution instead of piperidineDifferent pharmacological profile
1-Methylpiperidine N-carbamateContains a methyl group on piperidine ringVarying steric effects influencing biological activity
Tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamateHydroxyl substitution on piperidinePotentially different biological activities

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substituents

  • Methoxy Group : Enhances metabolic stability compared to the hydroxyl group, as it is less prone to oxidation or conjugation. The electron-donating nature of -OCH₃ slightly increases the basicity of the piperidine nitrogen .
  • However, it may require protection during synthetic steps to prevent undesired side reactions .

Fluoro and Methyl Substituents

  • Fluoro Group : Reduces basicity and increases membrane permeability due to its electronegativity. Fluorinated analogs are often prioritized in CNS drug development for enhanced blood-brain barrier penetration .
  • Increases lipophilicity, which can improve oral bioavailability .

Stereochemical Considerations

The 3S,4R configuration of this compound distinguishes it from diastereomers like the 3R,4R and 3S,4S analogs. For example:

  • The 3R,4R-methoxy diastereomer (CAS 2253105-32-5) forms a hemioxalate salt, which may alter crystallization behavior and solubility .
  • In fluorinated analogs, the 3S,4S configuration (CAS 1434127-01-1) vs. 3R,4R (CAS 1052713-47-9) leads to divergent biological activities due to spatial orientation differences .

Biological Activity

tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate, commonly referred to as M4, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230 Da
  • LogP : 0.46
  • Polar Surface Area : 60 Å
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

The biological activity of M4 is primarily attributed to its dual inhibitory effects on key enzymes involved in neurodegeneration:

  • β-secretase Inhibition : M4 inhibits β-secretase (BACE1), an enzyme crucial for the production of amyloid-beta peptides, which aggregate to form plaques in the brains of AD patients. The IC50 value for this inhibition has been reported as 15.4 nM .
  • Acetylcholinesterase Inhibition : M4 also acts as an acetylcholinesterase inhibitor, with a Ki value of 0.17 μM, which helps increase the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .

In Vitro Studies

Research demonstrates that M4 exhibits a protective effect on astrocytes against amyloid-beta (Aβ) toxicity:

  • In cell viability assays, M4 showed a significant increase in astrocyte survival when co-treated with Aβ 1-42 compared to Aβ alone. Specifically, cell viability improved from approximately 43.78% (Aβ treatment) to 62.98% when M4 was included .

In Vivo Studies

In animal models simulating AD-like conditions (e.g., scopolamine-induced cognitive impairment), M4 demonstrated efficacy in reducing Aβ levels and β-secretase activity; however, it did not show statistically significant differences when compared to standard treatments like galantamine .

Case Studies and Research Findings

StudyModelFindings
In vitro (astrocytes)M4 increased cell viability by ~20% in the presence of Aβ 1-42.
In vivo (rat model)No significant difference in cognitive function compared to galantamine; reduction in Aβ levels observed.
Enzyme inhibition assaysIC50 for β-secretase = 15.4 nM; Ki for acetylcholinesterase = 0.17 μM.

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a piperidine derivative. Key steps include:

  • Introduction of the tert-butyl carbamate group : Reacting the piperidine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Methoxylation : Installing the methoxy group via nucleophilic substitution or oxidation-reduction sequences, often using methanol and catalytic agents .
  • Optimization : Continuous flow reactors and advanced purification techniques (e.g., column chromatography, recrystallization) improve yield and enantiomeric purity. Temperature control (0–25°C) and inert atmospheres minimize side reactions .

Advanced: How do stereochemical configurations at the 3S and 4R positions influence the compound's interaction with biological targets?

Methodological Answer:
The 3S,4R configuration dictates spatial compatibility with chiral binding pockets in enzymes or receptors. Experimental validation strategies include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins .
  • X-ray Crystallography : Resolves ligand-target complexes to confirm stereospecific interactions (e.g., hydrogen bonding with the methoxy group) .
  • Enantiomer-Specific Assays : Compare activity of (3S,4R) vs. (3R,4S) isomers to isolate stereochemical effects .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Confirms regiochemistry (e.g., methoxy proton integration) and enantiopurity (via chiral shift reagents) .
  • HPLC with Chiral Columns : Quantifies enantiomeric excess (>98% purity threshold for pharmacological studies) .
  • Mass Spectrometry : Validates molecular weight and detects impurities .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use isogenic cell lines or recombinant proteins to control variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate) to isolate functional group contributions .
  • Batch Consistency Checks : Monitor synthetic intermediates for stereochemical drift using circular dichroism .

Basic: What protecting group strategies are optimal during synthesis?

Methodological Answer:

  • tert-Butyl Carbamate (Boc) : Preferred for amine protection due to stability under basic conditions and ease of removal with trifluoroacetic acid .
  • Methoxy Group Stability : Avoid strong acids during deprotection to prevent demethylation .

Advanced: How can computational modeling guide pharmacokinetic optimization?

Methodological Answer:

  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability based on logP values (~2.5 for this compound) .
  • Docking Studies : Identify structural modifications (e.g., fluorination at C4) to enhance target affinity while minimizing CYP450 metabolism .

Basic: What are common degradation pathways, and how is stability enhanced?

Methodological Answer:

  • Hydrolysis : The carbamate bond is susceptible to aqueous acidic/basic conditions. Stabilization strategies include lyophilization and storage under argon at -20°C .
  • Oxidation : Methoxy groups may degrade under oxidative stress; antioxidants (e.g., BHT) are added to formulations .

Advanced: What crystallographic challenges arise in determining absolute configuration?

Methodological Answer:

  • Twinned Crystals : Use SHELXL for refinement and SQUEEZE to model disordered solvent .
  • Low Resolution : Employ synchrotron radiation or cryocooling to improve data quality. Anomalous scattering (e.g., sulfur SAD) confirms chirality .

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